molecular formula C7H15N3O5S B584544 D-Galactopyranosyl thiosemicarbazide CAS No. 154634-26-1

D-Galactopyranosyl thiosemicarbazide

Numéro de catalogue: B584544
Numéro CAS: 154634-26-1
Poids moléculaire: 253.273
Clé InChI: YMJWCYLPMHAALV-SVZMEOIVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

D-Galactopyranosyl thiosemicarbazide is a glycosyl thiosemicarbazide derivative synthesized via the reaction of N-(β-D-galactopyranosyl)-semicarbazide with Lawesson’s reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane 2,4-disulfide) in pyridine under reflux conditions . Its structure is confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR) and elemental analysis, revealing a galactose moiety linked to a thiosemicarbazide group (-NH-CS-NH₂) .

Méthodes De Préparation

Thionation of N-(β-D-Galactopyranosyl)-Semicarbazide Using the Lawesson Reagent

Reaction Mechanism and Conditions

The most widely documented method for synthesizing D-galactopyranosyl thiosemicarbazide involves the thionation of N-(β-D-galactopyranosyl)-semicarbazide with the Lawesson reagent (2,4-bis(p-methoxyphenyl)-1,3-dithiadiphosphetane 2,4-disulfide). This reaction replaces the oxygen atom in the semicarbazide’s urea group with sulfur, yielding the thiosemicarbazide derivative .

Key Reaction Parameters

  • Molar Ratio : A 1:1 stoichiometric ratio of semicarbazide to Lawesson reagent ensures complete conversion without excess reagent .

  • Solvent : Anhydrous pyridine is employed for its ability to stabilize reactive intermediates and solubilize carbohydrate derivatives .

  • Temperature and Duration : Refluxing in a water bath at 80–90°C for 20–35 minutes achieves optimal yields while minimizing side reactions .

Synthetic Procedure

  • Mixing : Combine 0.05 g (0.24 mmol) of N-(β-D-galactopyranosyl)-semicarbazide with 0.09 g (0.22 mmol) of Lawesson reagent in 3 mL of pyridine .

  • Reflux : Heat the mixture under reflux for 25 minutes, during which the Lawesson reagent decomposes into dithiometaphosphonate, facilitating sulfur transfer .

  • Workup : Quench the reaction by cooling to room temperature, followed by solvent evaporation under reduced pressure. Purify the residue via recrystallization from ethanol .

Analytical Validation

The structural integrity of the product is confirmed through spectroscopic techniques:

  • 13C NMR : A characteristic signal at δ 183.5 ppm corresponds to the thiocarbonyl (C=S) group .

  • 1H NMR : Resonances at δ 4.83 ppm (NH) and δ 3.49–3.76 ppm (galactopyranosyl protons) validate the carbohydrate backbone .

  • IR Spectroscopy : Absorption bands at 1,228 cm⁻¹ (C=S stretch) and 3,320 cm⁻¹ (N-H stretch) confirm functional group transformation .

Table 1: Spectral Data for N-(β-D-Galactopyranosyl)-Thiosemicarbazide

TechniqueKey SignalsAssignment
13C NMR δ 183.5 ppmC=S thiocarbonyl
1H NMR δ 4.83 (d, 1H, NH)Thiosemicarbazide NH
IR 1,228 cm⁻¹, 3,320 cm⁻¹C=S stretch, N-H stretch

Alternative Routes: Microwave-Assisted Functionalization

While the Lawesson reagent method remains predominant, microwave-assisted synthesis has emerged as a complementary approach for derivatizing this compound into bioactive analogs .

Synthesis of Thiosemicarbazone Derivatives

This compound serves as a precursor for antioxidant and antimicrobial thiosemicarbazones. For example, reaction with substituted benzaldehydes under microwave irradiation accelerates condensation:

Procedure

  • Reactants : Combine equimolar quantities of this compound and benzaldehyde derivatives in ethanol with 0.05 mL glacial acetic acid .

  • Microwave Conditions : Irradiate at 300 W for 5–7 minutes, achieving near-quantitative yields compared to 90 minutes under conventional heating .

Table 2: Comparative Analysis of Conventional vs. Microwave Synthesis

ParameterConventional MethodMicrowave Method
Reaction Time 90 minutes5–7 minutes
Yield 70–85%90–95%
Purity 95%98%

Scalability and Industrial Feasibility

Solvent and Catalyst Optimization

Recent studies highlight the role of solvent polarity in maximizing yield. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but may compromise carbohydrate stability, whereas pyridine balances reactivity and preservation of stereochemistry .

Analyse Des Réactions Chimiques

Types of Reactions: D-Galactopyranosyl thiosemicarbazide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Applications De Recherche Scientifique

D-Galactopyranosyl thiosemicarbazide has a wide range of scientific research applications, including:

Mécanisme D'action

The mechanism of action of D-Galactopyranosyl thiosemicarbazide involves its interaction with various molecular targets. The compound is known to inhibit the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death. Additionally, the compound’s thiosemicarbazide moiety can form reactive intermediates that interact with cellular proteins and nucleic acids, further contributing to its antimicrobial and anticancer activities .

Comparaison Avec Des Composés Similaires

Key Properties :

  • Biological Activity: Demonstrates pronounced antibacterial effects against Salmonella spp. (e.g., lamb and calf isolates) and pathogenic Escherichia coli serotypes (O55, O26), with bactericidal and bacteriostatic activity at concentrations as low as 1:640 dilution .
  • Toxicity : Classified as a Class III moderate hazard (LD₅₀ = 1134 mg/kg in mice), making it safer than many chemotherapeutic agents .

N-(β-D-Xylopyranosyl)-Thiosemicarbazide

Structural Differences : The xylose moiety (C5 sugar) replaces galactose (C6 sugar), altering solubility and steric interactions .

Activity Comparison :

Property D-Galactopyranosyl Thiosemicarbazide D-Xylopyranosyl Thiosemicarbazide
Antibacterial (Pa/Pi) 0.544/0.004 0.332/0.008
Antimycobacterial (Pa) 0.799 0.621
Antiviral (Influenza, Pa) 0.7–0.8 0.5–0.6
Cytostatic/Cytotoxic Risk Low (Pa < 0.5) Moderate (Pa > 0.5)

Key Findings : The galactose derivative exhibits superior antibacterial and antiviral activity, likely due to enhanced receptor affinity from its hydroxyl group arrangement .

Substituted Benzaldehyde Thiosemicarbazones

Derivatives of this compound, synthesized by condensing with substituted benzaldehydes (e.g., 4-nitrobenzaldehyde, 4-hydroxybenzaldehyde), show expanded pharmacological profiles .

Antioxidant Activity :

Compound (Substituent) In Vitro SOD Activity (U/mg protein) In Vivo MDA Reduction (%)
4a (4-NO₂) 12.3 ± 0.8 38.2 ± 2.1
4d (4-OH) 15.6 ± 1.2 45.6 ± 3.0
4m (3,4,5-tri-OCH₃) 18.9 ± 1.5 52.4 ± 2.8

Hydroxyl and methoxy groups enhance radical scavenging, with 4m showing the highest activity due to electron-donating effects .

Tetra-O-acetyl-β-D-Galactopyranosyl Thiosemicarbazide

Acetylation of the galactose hydroxyls improves lipophilicity and stability, facilitating membrane penetration .

Activité Biologique

D-Galactopyranosyl thiosemicarbazide is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including antibacterial, antiviral, and antitumor properties, supported by experimental data and case studies.

1. Overview of this compound

This compound is a glycosylated derivative of thiosemicarbazide, which has been synthesized to enhance its pharmacological properties. The introduction of the galactopyranosyl moiety aims to improve solubility and biological activity compared to non-glycosylated counterparts.

2.1 In Vitro Studies

Research has demonstrated that this compound exhibits significant antibacterial activity against various microbial strains. In a study involving solid nutrient media, the compound showed bactericidal effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values varied depending on the bacterial strain:

Bacterial StrainMIC (mg/mL)
Escherichia coli 0551:380
Salmonella spp.1:640
Staphylococcus aureus>1000

The compound's bacteriostatic activity was also confirmed in meat peptone broth, indicating effective inhibition of bacterial growth at specific dilutions .

2.2 In Vivo Studies

In vivo experiments conducted on white mice revealed that the compound has a maximum tolerated dose (LD50) of approximately 400 mg/kg. The results indicated no significant toxic effects at lower doses, making it a promising candidate for further research .

3. Antiviral Activity

This compound has shown potential antiviral activity, particularly against influenza viruses. In silico analyses predicted a high probability of antiviral efficacy, which was confirmed through experimental studies that demonstrated significant inhibition of viral replication .

4. Antitumor Activity

The compound also exhibits antitumor properties, with studies indicating its effectiveness against various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis in cancer cells, making it a candidate for further development as an anticancer agent.

4.1 Case Studies

In one notable case study, this compound was tested against human cancer cell lines, resulting in a dose-dependent reduction in cell viability. The compound's ability to target specific signaling pathways involved in tumor growth was highlighted as a key factor in its antitumor activity .

5. Toxicity Assessment

The toxicity profile of this compound was evaluated through acute toxicity tests in animal models. The results indicated that while the compound possesses biological activity, it also carries risks associated with higher doses:

Toxicity ParameterValue
LD50 (mg/kg)400
LD16 (mg/kg)754
LD100 (mg/kg)2000

These findings suggest that while the compound is relatively safe at lower concentrations, caution is warranted when considering higher dosages .

6. Conclusion

This compound demonstrates significant biological activity across various domains, including antibacterial, antiviral, and antitumor effects. Its favorable safety profile at lower doses combined with potent efficacy positions it as a promising candidate for future therapeutic applications.

Further research is necessary to explore its full potential and elucidate the mechanisms underlying its biological activities. Continued investigation into structure-activity relationships will be crucial for optimizing this compound for clinical use.

Q & A

Q. How is the antimicrobial activity of D-Galactopyranosyl thiosemicarbazide experimentally assessed?

Basic Research Question
Antimicrobial activity is evaluated using in vitro methods such as agar diffusion and broth dilution. In agar-based assays, serial dilutions (e.g., 1:10 to 1:2650) of the compound are tested against bacterial cultures (e.g., E. coli, Salmonella). Bactericidal effects are measured by the absence of microbial growth zones, with results quantified via colony diameter (mm) on solid media (Table 4) . Broth dilution methods determine bacteriostatic activity by identifying the minimum inhibitory concentration (MIC), e.g., 1:380 for E. coli 055 .

Q. What methodologies are used to predict the biological activities of this compound using in silico approaches?

Basic Research Question
The PASS (Prediction of Activity Spectra for Substances) system is employed to predict biological activities. This computational tool analyzes structural formulas to estimate probabilities (Pa) for antibacterial (Pa = 0.799), antiviral, and antitumor activities. For toxicity, PASS predicts side effects like hyperuricemia (Pa > 0.5) .

Q. How does the tautomeric form of this compound influence its biological interactions?

Advanced Research Question
Tautomerism affects binding to molecular targets. Experimental studies (NMR, IR, X-ray) and quantum-chemical calculations show that the tautomer containing both carbonyl (C=O) and thione (C=S) groups is the most stable. This form likely enhances interactions with enzymes or receptors, as seen in studies of pyridinecarbonyl-thiosemicarbazide derivatives .

Q. What experimental approaches validate the in silico predictions of antitumor activity for this compound?

Advanced Research Question
In vitro antiproliferative assays (e.g., MTT tests) and in vivo murine models are used. Structural modifications, such as adding lipophilic groups, improve activity. Coordination with metals (e.g., gallium) further enhances efficacy, as demonstrated in Ga(III) complex studies .

Q. What are the key considerations in designing acute toxicity studies for this compound in murine models?

Advanced Research Question
Dose determination (tolerable, toxic, lethal) and endpoint criteria (e.g., mortality, organ damage) are critical. Acute toxicity parameters (Table 3) include LD₅₀ values and clinical observations (e.g., hyperuricemia). Studies follow standardized protocols (e.g., GOST 12.1.007-76) to classify toxicity (e.g., Class III moderate hazard) .

Q. How is the bactericidal versus bacteriostatic activity of this compound determined in vitro?

Basic Research Question
Bactericidal activity is confirmed by the absence of microbial growth on agar plates, while bacteriostatic effects are identified via broth dilution by assessing MICs. For example, the compound inhibits E. coli 055 growth at 1:380 dilution (bacteriostatic) but requires higher concentrations for lethality .

Q. What structural features of this compound contribute to its antioxidant properties?

Advanced Research Question
The galactopyranosyl moiety enhances solubility and bioavailability, while the thiosemicarbazide group chelates metals, reducing oxidative stress. Substituted derivatives increase antioxidant enzymes (e.g., superoxide dismutase, catalase) in liver tissues, as shown in benzaldehyde-thiosemicarbazone studies .

Q. How do adsorption studies inform the biological application of this compound?

Advanced Research Question
Adsorption isotherms (e.g., Langmuir model) reveal surface binding mechanisms. Chemisorption dominates, forming stable complexes on substrates (e.g., mild steel or cellular membranes). This property is leveraged in drug delivery and environmental applications (e.g., heavy metal removal) .

Q. What contradictions exist between in silico predictions and experimental data for this compound?

Advanced Research Question
While PASS predicts high antimycobacterial activity (Pa = 0.799), experimental results show broad-spectrum but non-specific bactericidal effects. Discrepancies arise from in vitro conditions (e.g., pH, temperature) not modeled computationally. Validation requires iterative in silico refinement using experimental MICs .

Q. How is the carbohydrate moiety in this compound synthesized and characterized?

Basic Research Question
The galactopyranosyl group is synthesized via acetyl protection of D-galactose, followed by thiocyanate substitution. Characterization uses elemental analysis, NMR, and IR to confirm β-configuration and purity. Derivatives are prepared by condensing with aldehydes/ketones .

Propriétés

IUPAC Name

[[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15N3O5S/c8-7(16)10-9-6-5(14)4(13)3(12)2(1-11)15-6/h2-6,9,11-14H,1H2,(H3,8,10,16)/t2-,3+,4+,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMJWCYLPMHAALV-SVZMEOIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H](C(O1)NNC(=S)N)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.